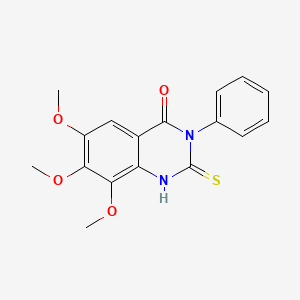

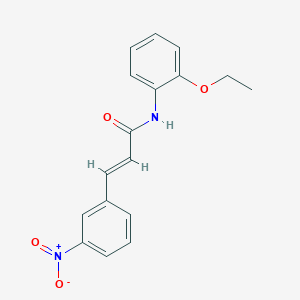

![molecular formula C22H24FN3O2 B5511785 N-[(3R*,4S*)-4-cyclopropyl-1-(4-fluorobenzoyl)pyrrolidin-3-yl]-3-pyridin-3-ylpropanamide](/img/structure/B5511785.png)

N-[(3R*,4S*)-4-cyclopropyl-1-(4-fluorobenzoyl)pyrrolidin-3-yl]-3-pyridin-3-ylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , due to its complex structure, likely serves a significant role in the realm of medicinal chemistry and organic synthesis. While specific studies directly on this compound are scarce, research on similar compounds provides valuable insights into the potential applications and importance of such molecules in developing therapeutic agents and understanding chemical interactions.

Synthesis Analysis

The synthesis of complex molecules containing cyclopropyl and pyrrolidine rings often involves multi-step reactions, including cyclopropanation and the formation of pyrrolidine via intramolecular cyclization processes. Zhou et al. (2021) described a high-yield synthetic method for a related compound, demonstrating the intricacies involved in constructing such molecules, including nucleophilic substitution reactions and ester hydrolysis (Zhihui Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks, such as cyclopropyl-fused pyrrolidines, is characterized by several stereogenic centers and a rich conformational landscape. Kalia et al. (2013) explored the synthesis of a cyclopropyl-fused pyrrolidine, highlighting the methodological potential for creating heterocycles with complex chiral structures (Dimpy Kalia et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with N-heterocyclic carbenes, cyclopropanation, and transformations under catalytic conditions. For instance, rhodium-catalyzed cyclopropanation using ene-yne-imino ether compounds as precursors of (2-pyrrolyl)carbenoids showcases the utility of such reactions in synthesizing cyclopropyl-containing pyrroles (F. Nishino et al., 2003). This underscores the compound's potential reactivity and applications in synthetic organic chemistry (F. Nishino et al., 2003).

科学的研究の応用

Medicinal Chemistry and Drug Discovery

Compounds with pyrrolidine and pyridine moieties, similar to N-[(3R*,4S*)-4-cyclopropyl-1-(4-fluorobenzoyl)pyrrolidin-3-yl]-3-pyridin-3-ylpropanamide, often exhibit significant bioactivity, making them valuable in medicinal chemistry and drug discovery. For example, the synthesis and application of pyrrolidine derivatives are widely pursued due to their potential as therapeutic agents. Pyrrolidines contribute to the stereochemistry of molecules and are explored for their pharmacophore space due to sp3-hybridization, increasing three-dimensional coverage and potentially influencing bioactivity through "pseudorotation" (Petri et al., 2021).

Organic Synthesis and Catalysis

In organic synthesis, the versatility of pyridine and pyrrolidine scaffolds is leveraged in the development of novel synthetic methodologies and catalysis. These heterocycles are foundational in constructing complex molecules, offering a wide range of reactivity and functional group compatibility. Their involvement in multi-component reactions (MCRs), for example, underscores the efficiency and eco-friendliness of synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and fine chemicals. The review of MCRs highlights the atom economical and green approaches in creating fused heterocyclic compounds, showcasing the importance of such scaffolds in advancing organic synthesis (Dhanalakshmi et al., 2021).

Drug Development and Therapeutic Applications

The structural features of compounds containing pyrrolidine and pyridine units are instrumental in their binding affinity and interactions with biological targets. These compounds often serve as the backbone for developing inhibitors, antagonists, or modulators for various biochemical pathways, demonstrating their potential in treating diseases like cancer, diabetes, and infectious diseases. The exploration of dipeptidyl peptidase IV (DPP IV) inhibitors, for example, highlights the ongoing research in finding new molecules with enhanced selectivity and potency for therapeutic applications, without compromising safety profiles (Mendieta et al., 2011).

作用機序

将来の方向性

特性

IUPAC Name |

N-[(3R,4S)-4-cyclopropyl-1-(4-fluorobenzoyl)pyrrolidin-3-yl]-3-pyridin-3-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O2/c23-18-8-6-17(7-9-18)22(28)26-13-19(16-4-5-16)20(14-26)25-21(27)10-3-15-2-1-11-24-12-15/h1-2,6-9,11-12,16,19-20H,3-5,10,13-14H2,(H,25,27)/t19-,20+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLINCSFYFSMDD-UXHICEINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CN(CC2NC(=O)CCC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H]2CN(C[C@@H]2NC(=O)CCC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3R,4S)-4-cyclopropyl-1-(4-fluorobenzoyl)pyrrolidin-3-yl]-3-pyridin-3-ylpropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chloro-6-fluorophenyl)-6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5511703.png)

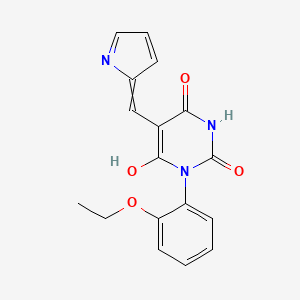

![1-(2-chloro-4-fluorobenzyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5511725.png)

![N-(3,4-dimethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5511742.png)

![1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5511754.png)

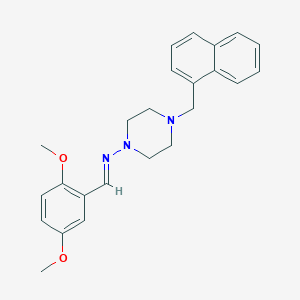

![3-({methyl[2-(1-pyrrolidinylmethyl)benzyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5511762.png)

![4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine](/img/structure/B5511769.png)

![[4-(1H-tetrazol-1-yl)phenyl]acetonitrile](/img/structure/B5511795.png)

![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5511799.png)

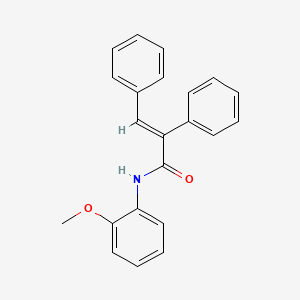

![N-((3S*,4R*)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5511805.png)